
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science
Méthodes De Préparation
The synthesis of 6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with hydrazine hydrate and 4-methylaniline under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydrazinyl group can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antibacterial and antiviral agent. It has been studied for its activity against various bacterial strains and viruses.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions. It has been evaluated for its ability to inhibit specific enzymes and its binding affinity to target proteins.
Industrial Applications: In the industry, this compound is used as an intermediate in the synthesis of other complex molecules. It is also used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, inhibiting their activity and leading to the desired biological effect . The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide can be compared with other pyridine derivatives such as:
6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide: This compound has similar structural features but with a chlorine atom instead of the hydrazinyl group.
6-methyl-2-amino pyridine: Another pyridine derivative with different functional groups, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for targeted applications in research and industry.
Propriétés
IUPAC Name |
6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-2-5-11(6-3-9)16-13(18)10-4-7-12(17-14)15-8-10/h2-8H,14H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRGFYHLKQKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid](/img/structure/B2478235.png)
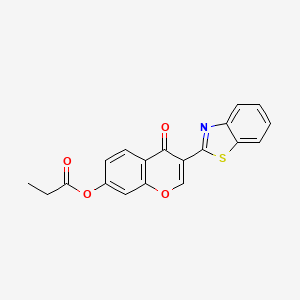
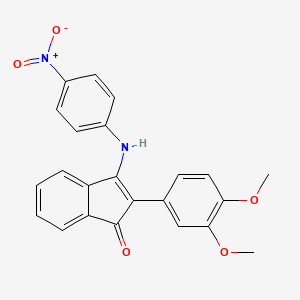
![Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2478239.png)
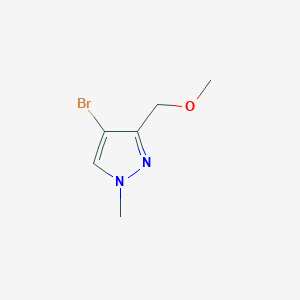
![2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane](/img/structure/B2478243.png)

![N-benzyl-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide](/img/structure/B2478249.png)
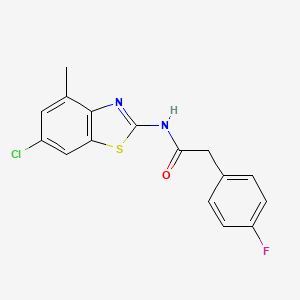
![N,N'-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide](/img/structure/B2478252.png)
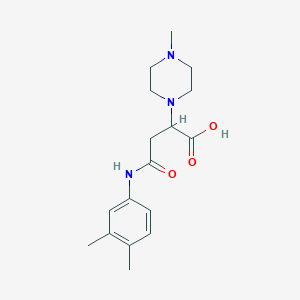
![4-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2-pyrimidinamine](/img/structure/B2478254.png)
![N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2478256.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2478258.png)
